molecular formula C12H15N3O5 B1665564 Anthglutin CAS No. 69168-09-8

Anthglutin

Cat. No. B1665564
CAS RN: 69168-09-8
M. Wt: 281.26 g/mol
InChI Key: MNKLHFNNZQBTRE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthglutin is a reversible inhibitor of glutamyl transspeptidase.

Scientific Research Applications

Inhibition of γ-Glutamyl Transpeptidase

Anthglutin has been identified as a potent inhibitor of γ-glutamyl transpeptidase. This enzyme is crucial in the γ-glutamyl cycle, a pathway involved in amino acid transport and glutathione metabolism. The inhibition of this enzyme by anthglutin, isolated from Penicillium oxalicum, has been a subject of interest in biochemical research for its potential therapeutic applications. Studies have shown that anthglutin specifically inhibits γ-glutamyl transpeptidase, affecting the enzyme's activity in various biological systems, including mammalian cells and tissues (Kinoshita & Minato, 1978), (Minato, 1979).

Synthesis and Analogue Studies

Further research has focused on the synthesis of anthglutin and its analogues. These studies have provided insights into the structural requirements for the inhibition of γ-glutamyl transpeptidase. It was found that the 2-carboxyphenyl derivatives, including anthglutin, exhibit inhibitory activity, highlighting the importance of the 2-carboxyl group in this biological function (Kinoshita, Watanabe, & Minato, 1981).

Effect on Amino Acid Uptake and Metabolism

Anthglutin's role in modulating amino acid uptake and metabolism has been studied, particularly in the context of mammary gland function in lactating rats. The inhibition of γ-glutamyl transpeptidase by anthglutin leads to a decrease in amino acid uptake by the gland, supporting hypotheses about the γ-glutamyl cycle's role in amino acid transport systems (Viña, Puertes, Montoro, & Viña, 1983).

Impact on Organ and Cellular Function

The effect of anthglutin on the uptake and metabolism of leukotriene C3 by various rat organs and cells has been investigated. This research demonstrated that anthglutin selectively affects the uptake by kidney cells, highlighting its potential utility in studies related to cellular transport and metabolism (Ormstad, Uehara, Orrenius, Orning, & Hammarström, 1982).

properties

CAS RN

69168-09-8

Product Name

Anthglutin

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

2-[2-[(4S)-4-amino-4-carboxybutanoyl]hydrazinyl]benzoic acid

InChI

InChI=1S/C12H15N3O5/c13-8(12(19)20)5-6-10(16)15-14-9-4-2-1-3-7(9)11(17)18/h1-4,8,14H,5-6,13H2,(H,15,16)(H,17,18)(H,19,20)/t8-/m0/s1

InChI Key

MNKLHFNNZQBTRE-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NNC(=O)CC[C@@H](C(=O)O)N

SMILES

C1=CC=C(C(=C1)C(=O)O)NNC(=O)CCC(C(=O)O)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NNC(=O)CCC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-gamma-L-glutamyl-2-(2-carboxyphenyl)hydrazine
anthglutin
gamma-glutamyl(o-carboxy)phenylhydrazide
GGCPH

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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